molecular formula C11H9NO4 B554709 Phthaloyl-L-alanine CAS No. 4192-28-3

Phthaloyl-L-alanine

Cat. No. B554709
CAS RN: 4192-28-3
M. Wt: 219.19 g/mol
InChI Key: OZWUITKBAWTEAQ-LURJTMIESA-N
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Description

Phthaloyl-L-alanine is a biochemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 . It is used for proteomics research .


Synthesis Analysis

Phthaloyl-L-alanine can be synthesized from L-alanine . The phthaloyl group is introduced by the action of phthalic acid . In another method, the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine led to the formation of the corresponding ammonium salts .


Chemical Reactions Analysis

Phthaloyl-L-alanine can participate in various chemical reactions. For instance, photocatalysis has emerged as a mild approach for amino acid modification, generating a toolbox of reactions capable of modifying almost all canonical amino acids . Phthaloyl (Pht) is stable to catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but not to bases .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N,N‐phthaloyl derivatives of amino acids, including Phthaloyl-L-alanine, have shown promise as antiepileptic drugs. Studies have revealed that certain derivatives, particularly N,N‐phthaloyl‐glycine amides, exhibit significant anticonvulsant activity, comparable to phenytoin but with reduced toxicity (Usifoh et al., 2001).

Pharmaceutical Synthesis

Phthaloyl-L-alanine serves as an intermediate in synthesizing compounds with various pharmacological activities, including hypolipidemic, analgesic, antibacterial, and antitumor properties. It is typically synthesized through cyclocondensation of amino acids with phthalic anhydride (Zav’yalov et al., 2002).

Chemical Modifications and Immunomodulatory Activity

Phthaloyl modification of polysaccharides, including those derived from Lachnum YM262, enhances their immunomodulatory activity. The phthaloyl polysaccharides exhibit significant effects in improving body weight, organ indexes, and enhancing the production of serum cytokines (Chen et al., 2016).

Synthesis of Peptides

The phthaloyl method has been employed for synthesizing various peptides. Phthalimidoacyl chlorides react with amino acids to produce phthaloyl peptides, which can be further used in peptide synthesis. This method offers a way to synthesize diverse peptides including those containing Phthaloyl-L-alanine (Yamashita et al., 1954).

Antibacterial and Antifungal Activity

Phthaloyl-L-alanine derivatives exhibit notable antibacterial and antifungal activities. N-phthaloyl-D-phenylglycine-hydroxamic acid, a derivative, has shown significant effectiveness against various strains of Gram-positive and Gram-negative bacteria, as well as yeast species, indicating its potential as an antimicrobial agent (Matijević-Sosa & Cvetnić, 2005).

Development of Metal Complexes

Phthaloyl-L-alanine is used in the creation of metal complexes, such as cyclopentadienylzirconium(IV) and gallium(III) complexes. These complexes have shown potential in various applications, including their use in cancer research due to their apoptotic activity in cancer cells (Saxena et al., 1992; Gómez‐Ruiz et al., 2009).

Optical Resolution of Amino Acids

Phthaloyl derivatives of amino acids, including Phthaloyl-L-alanine, are utilized in the optical resolution of amino acids by high-performance liquid chromatography, aiding in the study and separation of amino acid enantiomers (Allenmark et al., 1983).

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUITKBAWTEAQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352170
Record name Phthaloyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthaloyl-L-alanine

CAS RN

4192-28-3
Record name Phthaloyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
S Mallakpour, Z Rafiee - Polymer degradation and stability, 2008 - Elsevier
An efficient, fast and easy method for synthesis of new optically active and thermally stable aromatic polyamides (PAs) containing pendent phthalimide group and l-alanine flexible side …
Number of citations: 51 www.sciencedirect.com
SE Mallakpour, AR Hajipour, K Faghihi - European polymer journal, 2001 - Elsevier
… The present work has shown that 4,4 ′ -carbonyl-bis(phthaloyl-l-alanine) diacid chloride (1… monomer 4,4 ′ -carbonyl-bis(phthaloyl-l-alanine) diacid chloride (1) with seven aromatic …
Number of citations: 63 www.sciencedirect.com
K Akbari Dilmaghani - South African Journal of Chemistry, 2010 - journals.co.za
… One of them is a type of mono-optically active ester (phthaloyl-L-alanine ester of 1HPr3) and it adopts a pinched cone conformation. The others are double calix[4]arenes with …
Number of citations: 1 journals.co.za
K Balenović, N Bregant, D Cerar, D Fleš… - The Journal of …, 1953 - ACS Publications
… We thus obtained N-phthaloyl-L-alanine aldehyde (Ha), S-benzyl-N-phthaloylL-cysteine … N-Phthaloyl-L-alanine aldehyde ethylene mercaptal (Va) gave L-alanine aldehydeethylene …
Number of citations: 28 pubs.acs.org
SE Mallakpour, AR Hajipour, K Faghihi - Polymer international, 2000 - Wiley Online Library
… In this paper, we wish to report the synthesis and properties of novel optically active poly(ester-imide)s (PEIs) prepared by polycondensation of 4,4′-carbonyl-bis-(phthaloyl-L-alanine) …
Number of citations: 51 onlinelibrary.wiley.com
SE Mallakpour, AR Hajipour, K Faghihi… - Journal of applied …, 2001 - Wiley Online Library
… article, we report the synthesis and properties of novel optically active poly(amide-imide)s (PAIs) prepared by the polycondensation reactions of 4,4′-carbonyl-bis(phthaloyl-L-alanine) …
Number of citations: 36 onlinelibrary.wiley.com
K Balenović, N Bregant, T Galijan… - The Journal of …, 1956 - ACS Publications
Cyclic amino acetals (Formula II) were prepared from thecorresponding amino acids, or from the well crystallizedtetrahydroimidazole derivatives (V) ofthe phthalimidoaldehydes. …
Number of citations: 18 pubs.acs.org
AK BOSE, F GREER, CC PRICE - The Journal of Organic …, 1958 - ACS Publications
… indicated for phthaloylglycine, the yield of phthaloyl-L-alanine, mp 145-147 (lit.,6 mp 150-151 with softening starting at 139) was 4 g. (91.3%). On recrystallization from acetone-…
Number of citations: 103 pubs.acs.org
K Faghihi, K Zamani, A Mirsamie, MR Sangi - European polymer journal, 2003 - Elsevier
… In this article we wish to report the synthesis and properties of novel optically active PAIs 6(a–f) prepared by the polycondensation reactions of 4,4 ′ -carbonyl-bis(phthaloyl-l-alanine) …
Number of citations: 69 www.sciencedirect.com
B Acott, RB Bates, CD Green - Tetrahedron Letters, 1969 - Elsevier
… 4 Phthaloyl-L-alanine (IIa), prepared in quantitative yield by heating an intimate equimolar mixture of phthalic anhydride and L-alanine to 140 for l/2 hour,5 was converted to the acid …
Number of citations: 0 www.sciencedirect.com

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